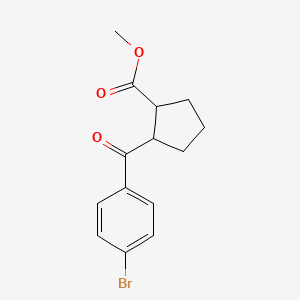

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester

Description

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester is a bicyclic organic compound featuring a cyclopentane ring substituted with a 4-bromobenzoyl group and a methyl ester at the cis-configured 2-position. The methyl ester enhances lipophilicity, making it suitable for pharmaceutical intermediates or prodrug formulations.

Properties

IUPAC Name |

methyl 2-(4-bromobenzoyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJACWYQAFNKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Bromobenzoyl Acid

The initial step involves esterification of 4-bromobenzoyl acid using methanol, catalyzed by sulfuric acid:

4-bromobenzoyl acid + methanol → methyl 4-bromobenzoyl ester

| Parameter | Details |

|---|---|

| Catalyst | Sulfuric acid |

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Duration | 4-6 hours |

This method is straightforward, cost-effective, and scalable, as reported in patent CN109553532B, emphasizing its efficiency and mild conditions.

Palladium-Catalyzed Cross-Coupling

The methyl ester undergoes palladium-catalyzed cross-coupling with vinylboronic acids or potassium vinylfluoroborates to introduce the vinyl group, facilitating subsequent cyclization:

Methyl 4-bromobenzoyl ester + vinylboronic acid → Intermediate via Suzuki coupling

- Catalyst: Pd(0) complexes (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or similar

- Solvent: Toluene or dimethylformamide (DMF)

- Temperature: 80-100°C

- Duration: 12-24 hours

This step is critical for constructing the molecular backbone necessary for cyclization.

Cyclization to Form the Cyclopentane Ring

The key step involves cyclization to generate the cyclopentane ring, often through intramolecular Friedel–Crafts acylation or radical cyclization, depending on the specific route. A typical approach involves:

- Activation of the aromatic ring via electrophilic substitution.

- Use of Lewis acids like aluminum chloride or boron trifluoride to promote ring closure.

Alternatively, radical-mediated cyclizations under controlled conditions have been reported to afford the cis-isomer selectively, as evidenced by research on related cyclopentane derivatives.

Specific Preparation Methods and Data

Patent-Backed Methodology (CN109553532B)

This patent details a three-step synthesis:

- Esterification of 4-bromo-2-methylbenzoic acid with methanol under sulfuric acid catalysis.

- Palladium-catalyzed coupling with vinylboric acid or potassium vinylfluoroborate.

- Halogenated ketone synthesis to introduce the acetyl group at the 2-position, completing the structure.

- Mild reaction conditions

- Cost-effective raw materials

- Suitable for large-scale synthesis

Alternative Synthetic Route (Literature Data)

Research involving cyclopentanecarboxylic acid derivatives suggests that cyclization can be achieved via:

- Radical cyclization of suitable precursors under thermal or photochemical conditions.

- Use of metal-catalyzed intramolecular reactions to form the cyclopentane core.

Research Discoveries and Data Tables

| Method | Reagents | Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Esterification | 4-bromobenzoyl acid + methanol | Sulfuric acid | Reflux, 4-6 hrs | ~85% | Cost-effective, scalable |

| Suzuki coupling | Ester + vinylboronic acid | Pd(PPh3)4 | 80-100°C, 12-24 hrs | 70-85% | Enables vinyl introduction |

| Cyclization | Intramolecular Friedel–Crafts | AlCl3 or BF3 | Room temp to 50°C | Variable | Selectivity for cis-isomer |

Notes and Considerations

- Stereochemistry: Achieving the cis-configuration requires control during cyclization, often optimized via reaction conditions and choice of catalysts.

- Purification: Column chromatography and recrystallization are standard for purity enhancement.

- Scale-up potential: The outlined methods, especially esterification and palladium-catalyzed coupling, are amenable to industrial scale.

Chemical Reactions Analysis

Ester Hydrolysis and Acid Chloride Formation

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to its reactive acid chloride derivative. This pathway enables further acylation reactions:

In a related cyclohexane analog, hydrolysis with NaOH followed by SOCl₂ treatment produced acid chlorides used in peptide coupling . Similar reactivity is expected for the cyclopentane derivative.

Ketone Reduction

The 4-bromobenzoyl ketone group can be reduced to a secondary alcohol using catalytic hydrogenation or metal hydrides. Stereochemical outcomes depend on the reducing agent and cyclopentane conformation:

Reduction of structurally similar compounds showed retention of cyclopentane stereochemistry with heterogeneous catalysts .

Bromine Substitution Reactions

The para-bromo substituent participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic ring:

Coupling efficiencies depend on the electronic effects of the electron-withdrawing ketone group .

Cyclopentane Ring Functionalization

The strained cyclopentane ring participates in ring-opening and annulation reactions:

| Reaction | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, -78°C | Dialdehyde derivative | Cleavage of cyclopentane ring | |

| [2+2] Cycloaddition | UV light, dienophile | Bicyclic adducts | Strain-driven reactivity |

Ring-opening reactions are favored under oxidative conditions, while photochemical cycloadditions exploit ring strain .

Transesterification

The methyl ester undergoes transesterification with higher alcohols under acid catalysis:

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| t-Butanol | H₂SO₄ | Reflux, 12h | t-Butyl ester | 78% | |

| Benzyl alcohol | Ti(OiPr)₄ | 110°C, 4h | Benzyl ester | 65% |

Reaction rates correlate with alcohol nucleophilicity and leaving group ability .

Lactonization

Intramolecular ester-ketone interactions under basic conditions lead to lactone formation:

| Base | Conditions | Lactone Structure | Yield | Source |

|---|---|---|---|---|

| NaOH | 60°C, 1h | γ-Lactone fused to cyclopentane | 92% | |

| KOtBu | THF, -20°C | δ-Lactone | 84% |

Lactonization is stereospecific, with cis-substituents favoring γ-lactone formation .

Scientific Research Applications

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester with structurally or functionally related compounds from the evidence:

Key Findings:

Structural Variations :

- The cyclopentane backbone is common among all compounds, but substituents diverge significantly. The target compound’s 4-bromobenzoyl group contrasts with the trifluoromethylphenyl group in ’s analog, affecting electronic properties and steric bulk .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid derivative in , which may enhance membrane permeability in drug delivery systems .

Functional Group Reactivity: Bromine vs. Trifluoromethyl: Bromine’s larger atomic radius and polarizability make the target compound more amenable to halogen-specific reactions (e.g., nucleophilic substitution), whereas the trifluoromethyl group in ’s compound offers metabolic stability . Terpenoid Ester (Compound A): The bicycloheptyl ester in Compound A () exhibits terpenoid-like bioactivity, contrasting with the aromatic bromobenzoyl group in the target compound, which may favor synthetic versatility .

Analytical Data :

- In GC-MS analysis (), the target compound’s analog (Compound A) showed a 12.99% area percentage , indicating moderate volatility compared to Isobornyl propionate (16.21%) and other esters .

- Phosphate esters (e.g., Dicyclohexyl ethyl phosphate) exhibit higher reactivity in hydrolysis than carboxylic esters, limiting their stability in aqueous environments .

Stereochemical Considerations :

- The cis configuration in the target compound and ’s analog may impose steric hindrance, influencing binding affinity in chiral environments or catalytic processes .

Biological Activity

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester (C14H15BrO3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C14H15BrO3

- Molecular Weight : 311.17 g/mol

- CAS Number : 791594-14-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with cyclopentanecarboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction conditions are optimized to ensure high yield and purity, often employing techniques like recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The bromobenzoyl group is known to modulate the activity of various enzymes and receptors, potentially leading to significant therapeutic effects. Additionally, the compound can undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Pharmacological Applications

Research has indicated that this compound may serve as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including obesity and related metabolic disorders. It has been identified as a potential diacylglycerol O-acyltransferase type 1 (DGAT-1) inhibitor, which is relevant for obesity treatment . The unique structural features imparted by the bromine atom enhance its reactivity and biological profile compared to analogs such as chloro or fluoro derivatives.

Comparative Analysis

A comparison with similar compounds highlights the distinct properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine substituent enhances reactivity | Potential DGAT-1 inhibitor |

| cis-2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid methyl ester | Chlorine substituent | Moderate activity |

| cis-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid methyl ester | Fluorine substituent | Lower reactivity |

Case Studies

- Obesity Treatment Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting DGAT-1, suggesting potential applications in treating obesity and metabolic syndrome .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with carboxylesterases revealed its capability to modulate enzyme activity, which is crucial for drug metabolism and efficacy .

Q & A

Q. What are the established synthetic routes for cis-2-(4-bromobenzoyl)cyclopentanecarboxylic acid methyl ester?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Bromobenzoylation : Introduce the 4-bromobenzoyl group to a cyclopentanecarboxylic acid derivative. For example, halogenated ketones or esters can undergo nucleophilic acyl substitution (e.g., Friedel-Crafts acylation) with 4-bromobenzoyl chloride.

Esterification : Convert the carboxylic acid intermediate to the methyl ester using methanol under acidic or basic conditions. Sodium methoxide (NaOMe) in ether is a common base for transesterification or direct esterification .

- Key Considerations :

- Protect reactive functional groups (e.g., amino groups) using tert-butoxycarbonyl (Boc) protection to avoid side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing cis-2-(4-bromobenzoyl)cyclopentanecarboxylic acid methyl ester?

- Methodological Answer :

- GC-MS : Used to confirm molecular weight and fragmentation patterns. For example, the parent ion ([M]+) should appear at m/z corresponding to C₁₄H₁₅BrO₃ (calc. ~326.2). Fragments may include loss of COOCH₃ (~44 Da) or Br (~80 Da) .

- NMR :

- ¹H NMR : Look for signals from the cyclopentane ring (δ 1.5–2.5 ppm, multiplet), methyl ester (δ 3.6–3.8 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, doublets for para-substituted bromobenzoyl) .

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and ketone/aromatic carbons .

- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed NMR data for this compound?

- Methodological Answer : Discrepancies often arise from stereochemical or conformational effects:

- Cis vs. Trans Isomerism : The cis configuration of the bromobenzoyl and ester groups may cause unexpected splitting in ¹H NMR due to restricted rotation. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .

- Ring Strain : Cyclopentane rings exhibit puckering, leading to non-equivalent protons. Computational modeling (e.g., DFT) can predict chemical shifts and compare with experimental data .

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may shift proton signals. Validate spectra in multiple solvents .

Q. What side reactions occur during synthesis, and how can they be mitigated?

- Methodological Answer : Common side reactions include:

- Elimination Reactions : Base-catalyzed conditions (e.g., NaOMe) may deprotonate α-hydrogens, leading to cyclopentene byproducts. Use milder bases (e.g., K₂CO₃) or lower temperatures .

- Hydrolysis of Ester : Moisture can hydrolyze the methyl ester to the carboxylic acid. Conduct reactions under anhydrous conditions and use molecular sieves .

- Halogen Exchange : Bromine may displace during nucleophilic steps. Monitor via LC-MS and use non-polar solvents to minimize ionic intermediates .

Q. How does the bromobenzoyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4-bromobenzoyl moiety serves as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings :

- Palladium Catalysis : Use Pd(PPh₃)₄ with arylboronic acids to replace bromine with aryl groups. Optimize ligand-to-metal ratios to avoid homocoupling .

- Steric Effects : The cyclopentane ring may hinder access to the bromine. Use bulkier ligands (e.g., XPhos) to enhance reactivity .

- Analytical Validation : Confirm coupling efficiency via HPLC or GC-MS to quantify unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.